2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is 498.12831428 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
- Researchers have focused on synthesizing novel compounds from 2-methoxyethyl 7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and similar structures. These compounds exhibit potential for various biological activities (Abu‐Hashem et al., 2020).
Conformational and Structural Studies
- Structural modifications in thiazolopyrimidines, like the compound , lead to significant changes in supramolecular aggregation, providing insights into their conformational features (Nagarajaiah & Begum, 2014).
Antimicrobial and Antiviral Activities
- Thiazolopyrimidines and their derivatives have been explored for their antimicrobial and antiviral properties. For instance, certain synthesized thiazolopyrimidines showed potential in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity (Tichy et al., 2017).
Potential in Fluorescence and Electronic Properties
- Novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, related to the compound , have shown promising solid-state fluorescence properties. Their absorption and emission properties were quantitatively reproduced by ab initio quantum-chemical calculations (Yokota et al., 2012).
Drug Design and Molecular Docking Studies
- The compound has been a subject of interest in drug design and molecular docking studies. For example, DFT structural and reactivity studies of a pyrimidine-6-carboxylate derivative related to this compound were conducted to evaluate its potential antimicrobial activity (Smitha et al., 2021).
Properties
IUPAC Name |
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-4-11-31-18-9-7-17(8-10-18)22-21(24(29)32-13-12-30-3)16(2)26-25-27(22)23(28)20(34-25)15-19-6-5-14-33-19/h5-10,14-15,22H,4,11-13H2,1-3H3/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHYYBJDOKQBEW-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CS4)/S3)C)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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